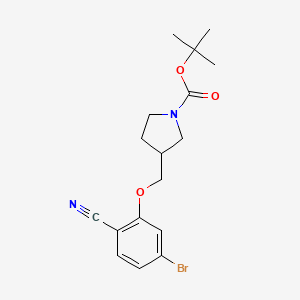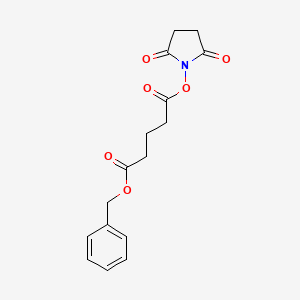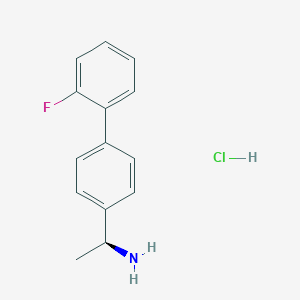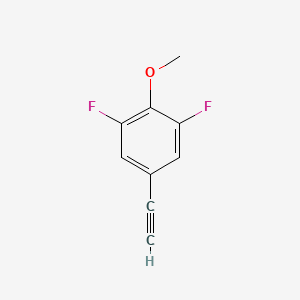
1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride
Descripción general
Descripción
1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H16ClF4N and its molecular weight is 285.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dipolar Cycloadditions : It is used for dipolar cycloadditions of N-phenylsydnone and aryl azides to perfluoropropadiene and perfluoropropyne (Blackwell, Haszeldine, & Taylor, 1982).
Electrophilic Fluoro-Cyclization : The compound is utilized in metal-free electrophilic fluoro-cyclization of unsaturated N-hydroxy- and N-acetoxy-amides (Lourie et al., 2015).
Synthesis and Potential Applications : Its synthesis and potential applications are of interest in scientific research (Vaid et al., 2012).
Chiral Amine Analysis : It serves as a general reagent for determining the enantiomeric excess (ee) of α-chiral amines (Rodríguez-Escrich et al., 2005).
Clinical Efficacy in Emesis : The compound exhibits high affinity and oral activity as an h-NK(1) receptor antagonist, showing potential clinical efficacy in emesis (Harrison et al., 2001).
Rapid Synthesis : 3-Fluoro-1-aminoadamantane and its derivatives are useful for their convenience and rapid synthesis (Anderson, Burks, & Harruna, 1988).
NMDA Receptor Antagonism and Dissociative Effects : Fluorolintane, a related research chemical, functions as an NMDA receptor antagonist with dissociative effects (Dybek et al., 2019).
Polyimide Synthesis : Soluble fluoro-polyimides synthesized from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene and aromatic dianhydrides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Propiedades
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F4N.ClH/c1-7(2)5-11(17)8-3-4-9(10(13)6-8)12(14,15)16;/h3-4,6-7,11H,5,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAQFPRUVZYZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-methylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




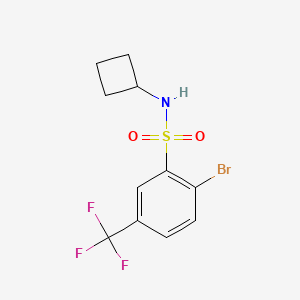



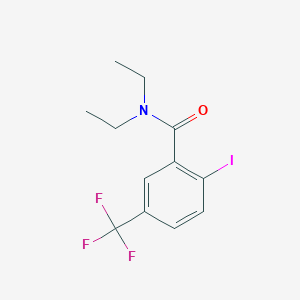

![3'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8162130.png)
